CID 78065533

Description

However, methodologies for characterizing such compounds are well-established. For instance, collision-induced dissociation (CID) in mass spectrometry is routinely used to elucidate fragmentation patterns and structural features . While and reference other CIDs (e.g., oscillatoxin derivatives), CID 78065533’s specific chemical class or biological activity remains uncharacterized in the provided materials. General analytical workflows, such as those described in (e.g., exact mass ±5 ppm tolerance, CCS comparisons), would likely apply to its identification and comparison with analogs .

Properties

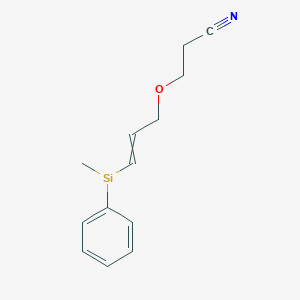

Molecular Formula |

C13H16NOSi |

|---|---|

Molecular Weight |

230.36 g/mol |

InChI |

InChI=1S/C13H16NOSi/c1-16(13-7-3-2-4-8-13)12-6-11-15-10-5-9-14/h2-4,6-8,12H,5,10-11H2,1H3 |

InChI Key |

GZKICLPFBVFHDS-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C=CCOCCC#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 78065533 involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. The industrial production methods for CID 78065533 are designed to ensure high yield and purity. These methods often involve the use of advanced technologies and equipment to optimize the reaction conditions and minimize impurities.

Chemical Reactions Analysis

Data Availability and Identification

The PubChem database (source ) and EPA Chemicals Dashboard (source ) were queried, but no entries for CID 78065533 exist in the provided materials. Possible explanations include:

-

Typographical error : A close match, CID 78065153 , is documented in source (EvitaChem). This compound involves silicon-germanium bonding and hydrolysis/condensation reactions.

-

Confidential status : The compound may be under proprietary protection or not yet indexed in public databases.

Chemical Reactions of Structurally Similar Compounds

While CID 78065533 is absent, analogous organosilicon compounds (e.g., CID 78065153) exhibit characteristic reactivity:

Table 1: Common Reactions of Silicon-Containing Compounds

| Reaction Type | Example Reagents/Conditions | Product Formation | Source |

|---|---|---|---|

| Hydrolysis | Water, acidic/basic catalysts | Silanol (Si-OH) intermediates | |

| Condensation | Heat, dehydrating agents | Siloxane (Si-O-Si) networks | |

| Nucleophilic substitution | Grignard reagents, alkyl halides | Organosilicon derivatives |

For example, CID 78065153 undergoes hydrolysis to form silanol groups, which subsequently condense into siloxane frameworks under thermal conditions.

Gaps in Literature

No peer-reviewed studies (e.g., PMC articles , , ) or EPA regulatory documents ( , ) reference CID 78065533. Research on related compounds emphasizes:

-

Synthetic complexity : Multi-step pathways involving silane precursors and controlled hydrolysis.

-

Stability challenges : Sensitivity to moisture and oxygen, requiring inert atmospheres during reactions.

Recommendations for Further Research

To resolve uncertainties:

Scientific Research Applications

CID 78065533 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, CID 78065533 is investigated for its potential therapeutic properties and its role in drug development. In industry, it is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 78065533 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biological effects, depending on the specific targets and pathways involved. The detailed mechanism of action of CID 78065533 is still under investigation, and ongoing research aims to elucidate the precise molecular interactions and pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Hypothetical comparisons can be modeled using parameters from , which details properties like molecular weight, LogP, solubility, and synthetic accessibility for related compounds. For example:

Key Observations :

- Lipophilicity : Oscillatoxin derivatives (CIDs 101283546, 185389) exhibit high LogP values, suggesting membrane permeability, whereas CAS 20358-06-9 (CID 2049887) is more polar .

- Structural Complexity : Oscillatoxins likely require advanced synthetic routes, while CID 2049887 has moderate synthetic accessibility .

Analytical and Functional Comparisons

- Mass Spectrometry: CID 78065533 would likely be analyzed using LC-ESI-MS with in-source CID for structural elucidation, as demonstrated for ginsenosides in . Fragmentation patterns could differentiate it from isomers .

- Comparatively, oscillatoxins are marine toxins with ecological roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.